![molecular formula C17H20F3NO4S B2765195 Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034455-22-4](/img/structure/B2765195.png)
Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups and structural features that are common in medicinal chemistry . It has a trifluoromethyl group, which is often used in pharmaceuticals to improve stability and lipophilicity . It also contains a benzyl group, a sulfonyl group, and a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the spirocyclic structure, the trifluoromethyl group, and the sulfonyl group . These features could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used . The trifluoromethyl group, for example, is known to undergo various types of reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
- The molecule has been involved in the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, demonstrating its utility as a novel class of dipeptide synthons for peptide synthesis, indicating its role in constructing complex peptide structures (Suter et al., 2000).
- It has also been applied in regioselective cycloaddition reactions to produce substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing its versatility in forming diastereoisomeric mixtures through highly regioselective 1,3-dipolar cycloaddition processes (Molchanov & Tran, 2013).
- Research on the reaction of substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates and 1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates with iodinating agents to yield methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates or methyl 1-iodo-4,6-dioxo-5-azaspiro[2.4]heptane-1-carboxylates highlights its reactivity in producing isomeric mixtures (Molchanov et al., 2003).
Development of Novel Compounds
- The chemical has been used in the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which are significant structural sub-units in various classes of bioactive compounds, illustrating its potential in medicinal chemistry applications (Santos et al., 2000).
- It has facilitated the development of sulfonyl azides, demonstrating its application in the synthesis of valuable reagents for diazo transfer, which is crucial for producing a range of organic compounds with potential pharmaceutical applications (Katritzky et al., 2008).
- Moreover, its use in copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides coupled with dearomatization to construct trifluoromethylated 2-azaspiro[4.5]decanes showcases its significance in creating structurally complex molecules with potential for biological activity (Han et al., 2014).
Future Directions
properties
IUPAC Name |
methyl 6-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4S/c1-25-15(22)14-10-16(14)6-8-21(9-7-16)26(23,24)11-12-2-4-13(5-3-12)17(18,19)20/h2-5,14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMWZJYKABAGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.